molecular formula C32H26Cl3O2P B12710884 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium CAS No. 93840-93-8

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium

Katalognummer: B12710884
CAS-Nummer: 93840-93-8
Molekulargewicht: 579.9 g/mol
InChI-Schlüssel: GFWCQVLBPZZQIM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable subject of study and utilization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with ethyl(triphenyl)phosphonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce phenolic derivatives .

Wissenschaftliche Forschungsanwendungen

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with cellular membranes, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triclosan: A similar compound with antimicrobial properties, commonly used in personal care products.

    Chlorhexidine: Another antimicrobial agent used in medical and dental applications.

Uniqueness

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

93840-93-8

Molekularformel

C32H26Cl3O2P

Molekulargewicht

579.9 g/mol

IUPAC-Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C12H7Cl3O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2H2,1H3;1-6,16H/q+1;/p-1

InChI-Schlüssel

GFWCQVLBPZZQIM-UHFFFAOYSA-M

Kanonische SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.